Cas no 27439-06-1 (2(3H)-Benzofuranone,5-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (3E)-)
![2(3H)-Benzofuranone,5-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (3E)- structure](https://www.kuujia.com/scimg/cas/27439-06-1x500.png)
27439-06-1 structure
Product name:2(3H)-Benzofuranone,5-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (3E)-
CAS No:27439-06-1
MF:C15H10O4
MW:254.237504482269
CID:263730
2(3H)-Benzofuranone,5-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (3E)- Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Benzofuranone,5-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (3E)-
- 5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-benzo[b]furan-2-one
- 2(3H)-Benzofuranone, 5-hydroxy-3-[(4-hydroxyphenyl)methylene]-,(E)-
- 2(3H)-Benzofuranone,5-hydroxy-3-(p-hydroxybenzylidene)- (8CI)
- Marginalin
- 5-Hydroxy-3-[(4-hydroxyphenyl)methylene]benzofuran-2(3H)-one
- 2(3H)-Benzofuranone, 5-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (3E)-
-
- Inchi: 1S/C15H10O4/c16-10-3-1-9(2-4-10)7-13-12-8-11(17)5-6-14(12)19-15(13)18/h1-8,16-17H/b13-7+
- InChI Key: OBAXSLNBFZJCNP-NTUHNPAUSA-N
- SMILES: O1C2=CC=C(O)C=C2/C(=C\C2=CC=C(O)C=C2)/C1=O
Computed Properties
- Exact Mass: 254.0579
- Monoisotopic Mass: 254.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 66.8A^2
Experimental Properties
- PSA: 66.76
2(3H)-Benzofuranone,5-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (3E)- Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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